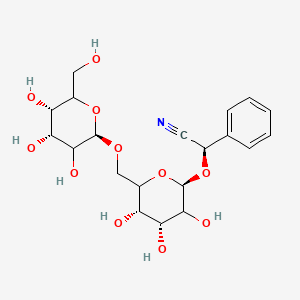

Amygdalin

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-JHSLDZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897159 | |

| Record name | Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29883-15-6 | |

| Record name | Amygdalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29883-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amygdalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214UUQ9N0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Amygdalin: A Scientific Exploration of its Discovery, Pharmacology, and Controversial History

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amygdalin is a cyanogenic glycoside found in the seeds of various plants, most notably in bitter almonds (Prunus dulcis), from which it was first isolated.[1][2] For decades, this compound and its semi-synthetic derivative, Laetrile, have been subjects of intense debate and investigation within the scientific community, particularly concerning their purported anti-cancer properties.[1][2] Often misleadingly referred to as "vitamin B17," neither this compound nor Laetrile is a vitamin.[1] This guide provides a comprehensive technical overview of the discovery of this compound, its historical context in pharmacology, the experimental methodologies used in its study, and the scientific evidence regarding its mechanism of action and clinical efficacy.

Discovery and Historical Context

The journey of this compound from a natural plant compound to a controversial alternative cancer treatment is a notable chapter in the history of pharmacology.

-

1830: this compound was first isolated from the seeds of bitter almonds by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1][3]

-

1837: Two French chemists, Robiquet and Boutron-Charlard, are credited with the discovery of this compound, which they initially named "emulsin".[4]

-

Early Research: Subsequent research by Justus von Liebig and Friedrich Woehler identified the hydrolysis products of this compound as sugar, benzaldehyde, and hydrogen cyanide.[1]

-

1845: The first recorded use of this compound as a cancer treatment occurred in Russia.[1][2][5]

-

1920s: this compound began to be used in the United States for cancer treatment, but its toxicity led to its abandonment.[1][2][4]

-

1950s: Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., promoted a semi-synthetic, injectable form of this compound which they patented as Laetrile.[2][6] They controversially termed it "vitamin B-17," claiming that cancer was a vitamin deficiency disease.[1]

-

1970s: Laetrile's popularity as an alternative cancer treatment surged in the United States, with an estimated 70,000 American cancer patients using it by 1978.[4][6]

-

1980: In response to public interest, 23 U.S. states legalized the use of Laetrile for terminally ill cancer patients.[4]

-

1982: A major clinical trial conducted by the Mayo Clinic under the sponsorship of the National Cancer Institute (NCI) found no evidence of this compound's efficacy against cancer.[1]

-

Present Day: The U.S. Food and Drug Administration (FDA) has not approved this compound or Laetrile for the treatment of cancer, and their use remains controversial.[1][7] However, research into the potential biological activities of this compound continues.

Chemical and Pharmacological Properties

This compound is chemically known as D-mandelonitrile-β-D-gentiobioside, with the chemical formula C20H27NO11.[1] Its purported therapeutic and toxic effects are intrinsically linked to its metabolism.

Mechanism of Action and Metabolism

The central hypothesis for this compound's anti-cancer activity revolves around the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin.[7] The proposed mechanism is as follows:

-

Enzymatic Hydrolysis: this compound is hydrolyzed by the enzyme β-glucosidase, which is present in higher concentrations in some cancer cells compared to normal cells, into prunasin and mandelonitrile.[6][7]

-

Cyanide Release: Mandelonitrile is further broken down into benzaldehyde and hydrogen cyanide.[7]

-

Selective Toxicity Theory: Proponents of Laetrile have claimed that this cyanide release is selectively toxic to cancer cells.[7][8] They also posited that normal cells are protected by the enzyme rhodanese, which converts cyanide into the non-toxic thiocyanate.[7] However, this theory has not been substantiated in human studies.[7]

Recent in vitro studies have explored other potential mechanisms, including the induction of apoptosis (programmed cell death) through the regulation of Bcl-2 family proteins and caspase-3 activation, as well as the inhibition of cell cycle progression.[3][7][9]

Pharmacokinetics and Toxicity

Oral ingestion of this compound can lead to its hydrolysis by gut microflora, resulting in the release of cyanide and potentially causing severe toxicity.[2] The symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, liver damage, and in severe cases, coma and death.[1]

Quantitative Data from Clinical Trials

Despite numerous anecdotal claims, controlled clinical trials have failed to demonstrate the efficacy of this compound in treating cancer. The available quantitative data is summarized below.

| Clinical Trial / Study | Year Published | Number of Patients | Key Findings | Reference |

| Uncontrolled Case Series | 1962 | 10 | Primarily pain relief reported; some decrease in adenopathy and tumor size noted. | [5] |

| Phase I Clinical Trial | 1981 | 6 | No evidence of toxic reactions with intravenous and oral administration for 21 days. | [10] |

| Mayo Clinic / NCI Phase II Trial | 1982 | 175 | No substantive benefit in terms of cure, improvement, or stabilization of cancer. Tumor size increased in all but one patient. Several patients experienced symptoms of cyanide toxicity. | [1][10] |

Experimental Protocols

Isolation and Characterization of this compound

A common method for the extraction and purification of this compound from plant sources, such as apricot kernels, involves the following steps:

-

Extraction: Ground apricot kernels are extracted with a solvent like ethanol, often using sonication to improve efficiency.[11]

-

Precipitation: The extract is concentrated, and a non-polar solvent such as diethyl ether is added to precipitate the this compound.[11][12]

-

Purification: The crude this compound can be further purified by recrystallization.[11]

-

Analysis and Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound. A common method employs a C18 column with a mobile phase of acetonitrile and water, with detection at 214 nm.[11][12][13]

-

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the isolated this compound.[11]

-

Clinical Trial Protocol (Mayo Clinic/NCI, 1982)

While the full detailed protocol is extensive, the key elements of the 1982 Mayo Clinic trial included:

-

Patient Population: 178 patients with various types of cancer for whom no other effective treatment was known.[10]

-

Treatment Regimen:

-

Intravenous this compound for 21 days.

-

Followed by oral this compound maintenance therapy.

-

Patients also received a "metabolic therapy" program which included a specific diet, enzymes, and vitamins.[10]

-

-

Endpoints: The primary endpoints were tumor response (reduction in size), improvement in symptoms, and patient survival.

-

Toxicity Monitoring: Patients were monitored for adverse effects, particularly symptoms of cyanide toxicity.

Visualizations

Caption: Metabolic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: History, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 3. This compound as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laetrile/Amygdalin (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. brmi.online [brmi.online]

- 7. mskcc.org [mskcc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journalissues.org [journalissues.org]

- 12. Optimization of technological procedure for this compound isolation from plum seeds (Pruni domesticae semen) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

(R)-Amygdalin: A Technical Guide to its Stereochemistry and Biological Activity

Executive Summary: This document provides a comprehensive technical overview of (R)-amygdalin, a cyanogenic glycoside found in the seeds of various plants, particularly in the family Rosaceae. We delve into the critical aspects of its stereochemistry, distinguishing the naturally occurring and biologically active (R)-epimer from its isomer, (S)-neoamygdalin. The guide outlines the primary mechanism of its purported biological activity, which involves enzymatic hydrolysis to release hydrogen cyanide (HCN). This process is detailed, along with the key enzymes involved. Furthermore, this paper synthesizes in-vitro research findings, presenting data on (R)-amygdalin's effects on various cellular signaling pathways, including those governing apoptosis, cell cycle progression, and cell adhesion. Detailed experimental methodologies for extraction, purification, and analysis are provided, emphasizing techniques to prevent epimerization. Finally, we address the compound's pharmacokinetic profile and the significant toxicity concerns related to cyanide poisoning, which remain a major barrier to its clinical application.

Introduction

This compound is a naturally occurring cyanogenic glycoside that has been the subject of considerable scientific interest and controversy.[1] First isolated in 1830 from bitter almond seeds, its investigation has spanned from basic chemical characterization to highly debated claims of anticancer activity.[2]

Chemical Identity

Chemically, this compound is an aromatic aminoglycoside with the formula C₂₀H₂₇NO₁₁.[3] Its systematic IUPAC name is (2R)-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]phenylacetonitrile.[2] It is composed of a mandelonitrile aglycone linked to a gentiobiose disaccharide (two glucose molecules).[1][3] The presence of a nitrile group allows for its classification as a cyanogenic glycoside, as it can release toxic hydrogen cyanide upon hydrolysis.[1][2]

The Stereochemical Distinction: (R)-Amygdalin vs. (S)-Neothis compound

This compound possesses a chiral center at the phenylacetonitrile carbon. The naturally occurring form is the (R)-epimer, which is considered the active form.[3][4][5] Under mild basic conditions, in aqueous solutions, or at elevated temperatures, this stereocenter can isomerize, leading to the formation of the (S)-epimer, known as neothis compound.[2][6][7] This conversion is a critical consideration during extraction, processing, and storage, as the two epimers may exhibit different biological activities and can be separated chromatographically.[7][8]

Stereochemistry and Physicochemical Properties

The (R)-Configuration and its Significance

The biological activity attributed to this compound is primarily associated with the natural (R)-amygdalin isomer.[3][6] The specific three-dimensional arrangement of the (R)-configuration is crucial for its interaction with the active sites of hydrolytic enzymes, such as β-glucosidase, which initiate its metabolic breakdown.

Epimerization and Stability Considerations

The conversion of (R)-amygdalin to (S)-neothis compound is a significant challenge in its study and application. Epimerization can occur during extraction with boiling water or under alkaline conditions due to the weakly acidic nature of the benzylic proton.[8][9] Therefore, extraction protocols often utilize polar solvents like ethanol at controlled temperatures (e.g., 35–40 °C) to minimize isomerization and preserve the natural (R)-form.[7][8]

Table 1: Physicochemical Properties of (R)-Amygdalin

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}acetonitrile | [2] |

| Molecular Formula | C₂₀H₂₇NO₁₁ | [3] |

| Molecular Mass | 457.4 g/mol | [3] |

| CAS Number | 29883-15-6 | [2][3] |

| Appearance | Colorless/White Crystalline Substance | [2][3] |

| Melting Point | 213 °C | [3][5] |

| Solubility | Water: 83 g/L; Ethanol: 1 g/L |[8] |

Biological Activity and Mechanism of Action

The biological effects of this compound are predominantly linked to the cytotoxic effects of its hydrolysis products.[1] this compound itself is considered relatively non-toxic, but its breakdown releases hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6][10]

Enzymatic Hydrolysis: The Pathway to Bioactivation

The hydrolysis of (R)-amygdalin is a multi-step enzymatic process. It can be initiated by β-glucosidases present in the plant source (emulsin) or by enzymes in the human small intestine and gut microflora.[1][2][10] The process proceeds consecutively as follows:

-

This compound is hydrolyzed by this compound hydrolase (a β-glucosidase) to yield one molecule of glucose and prunasin .[3][11]

-

Prunasin is subsequently hydrolyzed by prunasin lyase (another β-glucosidase) into a second molecule of glucose and mandelonitrile .[3][11]

-

Mandelonitrile , being unstable, spontaneously or enzymatically (via hydroxynitrile lyase) decomposes into benzaldehyde and hydrogen cyanide (HCN) .[3][11]

It has been proposed that cancer cells may have higher levels of β-glucosidase and lower levels of rhodanese (an enzyme that detoxifies cyanide), potentially leading to a targeted release of HCN in tumor tissues. However, this hypothesis remains controversial and lacks robust clinical confirmation.[3]

References

- 1. This compound: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Onco-immunity and therapeutic application of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multiple Actions of this compound on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. madridge.org [madridge.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. This compound: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds [mdpi.com]

- 9. Isomerization and Stabilization of this compound from Peach Kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The enzymic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amygdalin Biosynthesis Pathway in Prunus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin, a cyanogenic diglucoside found in the seeds of many Prunus species, is a compound of significant interest due to its role in plant defense and its controversial use in alternative medicine. Understanding its biosynthesis is crucial for applications ranging from crop improvement to potential pharmacological development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and regulatory aspects. It includes quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to serve as a valuable resource for the scientific community.

Introduction

The bitterness of kernels in many Prunus species, such as almond (Prunus dulcis), apricot (Prunus armeniaca), peach (Prunus persica), and cherry (Prunus avium), is primarily attributed to the accumulation of the cyanogenic diglucoside, this compound.[1][2][3] Upon tissue disruption, this compound is hydrolyzed to release hydrogen cyanide (HCN), a potent toxin, as part of a sophisticated plant defense mechanism against herbivores.[2] The biosynthesis of this compound originates from the amino acid L-phenylalanine and involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).[1][4] The presence and expression levels of the genes encoding these enzymes are the primary determinants of the sweet versus bitter kernel phenotype in almonds.[2][5] This guide will delve into the molecular intricacies of this pathway, providing the necessary data and methodologies for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from L-phenylalanine is a multi-step process localized within different tissues of the developing seed.[2] The initial steps leading to the formation of the monoglucoside prunasin are thought to occur in the seed coat (tegument), while the final glucosylation to this compound takes place in the cotyledons.[2]

The pathway proceeds as follows:

-

Conversion of L-phenylalanine to Mandelonitrile: This initial phase is catalyzed by two distinct cytochrome P450 enzymes.

-

Formation of Prunasin: The cyanohydrin mandelonitrile is then glucosylated to form the stable monoglucoside, prunasin.

-

Final Glucosylation to this compound: The final step involves the addition of a second glucose molecule to prunasin.

-

This β(1→6)-O-glycosylation is catalyzed by two homologous enzymes, PdUGT94AF1 and PdUGT94AF2 , to produce this compound.[2]

-

Quantitative Data

Enzyme Kinetics

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding the flux through the pathway and its regulation. While comprehensive kinetic data for all enzymes are not yet available, some key parameters have been determined.

| Enzyme | Substrate | Km (µM) | Turnover Rate (min⁻¹) | Species | Reference |

| CYP71AN24 | Phenylacetaldoxime | 3.9 | 46.3 | Prunus mume | [1] |

This compound and Prunasin Content

The concentration of this compound and its precursor, prunasin, varies significantly among different Prunus species, cultivars, and developmental stages.

| Species | Cultivar/Phenotype | Tissue | This compound Content | Prunasin Content | Reference |

| Prunus dulcis | Non-bitter | Kernel | 2.16 - 157.44 mg/kg | - | [6] |

| Prunus dulcis | Semi-bitter | Kernel | 523.50 - 1772.75 mg/kg | - | [6] |

| Prunus dulcis | Bitter | Kernel | 33,006.60 - 53,998.30 mg/kg | - | [6] |

| Prunus armeniaca | Bitter cultivars | Kernel (early development) | 0 - 7.38 mg/g DW | Higher than this compound | [7] |

| Prunus armeniaca | Bitter cultivars | Kernel (mid-late development) | Increases significantly | Declines to zero | [7] |

| Prunus spp. (China) | Tangut almond | Kernel | 5.45 - 9.73 g/100g | - | [8] |

| Prunus spp. (China) | Wild almond | Kernel | 3.14 - 6.80 g/100g | - | [8] |

| Prunus spp. (China) | Longstalk almond | Kernel | 3.00 - 4.22 g/100g | - | [8] |

| Prunus spp. (China) | Common almond | Kernel | Almost undetectable | - | [8] |

Experimental Protocols

Quantification of this compound and Prunasin by HPLC

This protocol outlines a general method for the extraction and quantification of this compound and prunasin from Prunus kernels.

4.1.1. Extraction

-

Freeze-dry kernel samples and grind them into a fine powder.

-

Defat the powder by Soxhlet extraction with petroleum ether for 8 hours.

-

Homogenize a known amount of the defatted powder (e.g., 0.15 g for bitter kernels, 0.3 g for sweet kernels) in 50 mL of methanol.

-

Sonicate the suspension at 30°C for 30 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.

4.1.2. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used. An isocratic method with methanol:water (15:85, v/v) can also be effective.

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 218 nm.

-

Quantification: Use external standards of this compound and prunasin to generate a calibration curve.

Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression levels of this compound biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the tissue of interest (e.g., almond cotyledons or tegument) using a plant RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

4.2.2. qPCR

-

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., SYBR Green-based).

-

Use the primer sequences for the this compound biosynthesis genes as reported in Thodberg et al., 2018 (see supplementary materials of the publication for specific sequences).

-

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target genes to a stable reference gene (e.g., UBQ10).[8]

Functional Characterization of Biosynthetic Genes via Transient Expression in Nicotiana benthamiana

This method is used to confirm the function of candidate genes in the this compound pathway.

4.3.1. Vector Construction and Agroinfiltration

-

Clone the full-length coding sequence of the candidate gene (e.g., PdCYP79D16, PdCYP71AN24, UGT85A19, etc.) into a plant expression vector.

-

Transform the resulting plasmid into Agrobacterium tumefaciens.

-

Grow the Agrobacterium strains carrying the expression vectors and a strain carrying a viral suppressor of gene silencing (e.g., p19) to an appropriate optical density (e.g., OD600 of 0.5-1.0).

-

Mix the bacterial cultures in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.

4.3.2. Metabolite Analysis

-

After 3-5 days of incubation, harvest the infiltrated leaf tissue.

-

Extract metabolites from the leaf tissue using a suitable solvent (e.g., methanol).

-

Analyze the extracts for the presence of the expected product (e.g., phenylacetaldoxime, mandelonitrile, prunasin, or this compound) using LC-MS.

Regulation of the Pathway

The primary regulatory control of this compound biosynthesis in almonds lies at the transcriptional level. The key difference between bitter and sweet almond varieties is the differential expression of the initial genes in the pathway, PdCYP79D16 and PdCYP71AN24.[2][5] In sweet almond cultivars, the expression of these two genes is either undetectable or at very low levels in the developing kernels, effectively blocking the pathway at its inception.[2] In contrast, bitter almonds show high and consistent expression of these genes, leading to the accumulation of this compound.[2] The expression of the downstream UGTs does not appear to be the primary determinant of the bitter versus sweet phenotype.[2] A basic helix-loop-helix (bHLH) transcription factor has been identified as a key regulator of the transcription of CYP79D16 and CYP71AN24.[8]

Conclusion

The biosynthesis of this compound in Prunus species is a well-defined pathway involving a dedicated set of cytochrome P450s and UDP-glycosyltransferases. The regulation of this pathway at the transcriptional level is the basis for the economically important trait of kernel bitterness. The data and protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate details of this pathway, with potential applications in crop breeding for desired kernel traits and in the exploration of the pharmacological properties of this compound and related compounds. Further research is warranted to fully elucidate the kinetic properties of all enzymes in the pathway and to explore the broader regulatory networks that govern cyanogenic glucoside metabolism in Prunus.

References

- 1. Identification and characterization of CYP79D16 and CYP71AN24 catalyzing the first and second steps in L-phenylalanine-derived cyanogenic glycoside biosynthesis in the Japanese apricot, Prunus mume Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of the this compound Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and characterization of CYP79D16 and CYP71AN24 catalyzing the first and second steps in l-phenylalanine-derived cyanogenic glycoside biosynthesis in the Japanese apricot, Prunus mume Sieb. et Zucc. | Semantic Scholar [semanticscholar.org]

- 5. Elucidation of the this compound Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation in this compound Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Activities of Amygdalin and Laetrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structures and multifaceted properties of amygdalin and its semi-synthetic derivative, laetrile. Both compounds have been the subject of considerable scientific scrutiny, primarily for their controversial use in alternative cancer treatments. This document consolidates key data on their physicochemical characteristics, explores their metabolic pathways, and details the molecular mechanisms underlying their reported biological effects. Particular emphasis is placed on the signaling pathways implicated in their cytotoxic, apoptotic, anti-inflammatory, and antioxidant activities. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation into the therapeutic potential and toxicological profiles of these cyanogenic glycosides.

Chemical Structure and Physicochemical Properties

This compound is a naturally occurring cyanogenic glycoside found in the seeds of various plants, most notably in the kernels of apricots, bitter almonds, apples, peaches, and plums.[1] Laetrile, often erroneously referred to as vitamin B-17, is a semi-synthetic derivative of this compound.[1][2] The defining structural feature of both molecules is the presence of a nitrile group, which can be enzymatically hydrolyzed to release hydrogen cyanide (HCN), the primary mediator of their biological activity and toxicity.[1][3]

The chemical distinctions between this compound and the patented form of laetrile are crucial. This compound is D-mandelonitrile-β-D-gentiobioside, whereas laetrile is D-mandelonitrile-β-D-glucuronide.[4][5] However, many commercial preparations marketed as "laetrile" are, in fact, composed primarily of this compound.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R)---INVALID-LINK--acetonitrile | [1] |

| Chemical Formula | C₂₀H₂₇NO₁₁ | [1][6] |

| Molecular Weight | 457.43 g/mol | [6][7] |

| CAS Number | 29883-15-6 | [1][6] |

| Melting Point | 223-226 °C | [1][8] |

| Solubility | Soluble in hot water (0.1 g/mL), slightly soluble in alcohol, insoluble in ether and chloroform. | [1][8] |

| Appearance | White crystalline powder | [7] |

| Optical Rotation | [α]D²⁰ = -37 to -41° (c=0.05 g/mL in Water) | [7] |

Table 2: Physicochemical Properties of Laetrile

| Property | Value | References |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

| Chemical Formula | C₁₄H₁₅NO₇ | [1] |

| Molecular Weight | 309.27 g/mol | [9] |

| CAS Number | 1332-94-1 | [1] |

| Melting Point | 214-216 °C | [1] |

| Appearance | Solid at room temperature | [9] |

Biosynthesis and Isolation of this compound

The biosynthesis of this compound in plants begins with the amino acid L-phenylalanine.[10] Through a series of enzymatic reactions involving cytochrome P450 and UDP-glucosyltransferase, L-phenylalanine is converted to mandelonitrile, which is then glycosylated to form prunasin. A second glycosylation step converts prunasin to this compound.[10]

A common laboratory method for isolating this compound from apricot kernels involves the following steps:

-

The kernels are dried and ground.

-

The ground kernels are defatted using a Soxhlet extractor with a suitable solvent (e.g., petroleum ether).

-

The defatted material is then extracted with hot ethanol.

-

Upon cooling and the addition of diethyl ether, this compound precipitates as white crystals.[11]

Metabolic Pathways and Mechanism of Action

The biological effects of this compound and laetrile are intrinsically linked to their metabolic breakdown. In the presence of β-glucosidase, an enzyme found in the human small intestine and in the plant sources of this compound, these compounds are hydrolyzed.[10][12] This enzymatic cleavage releases glucose, benzaldehyde, and hydrogen cyanide.[8][10] It is the released cyanide that is largely responsible for the purported anticancer effects and the observed toxicity.[13]

The proposed selective cytotoxicity towards cancer cells is based on the hypothesis that tumor cells have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide by converting it to thiocyanate, compared to normal cells.[7][14] However, this theory remains a subject of scientific debate.[14]

Key Signaling Pathways Modulated by this compound

In vitro studies have identified several signaling pathways that are modulated by this compound, contributing to its observed biological activities.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway.[15] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][15]

Caption: this compound-induced apoptotic signaling pathway.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines.[16] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.[14]

Caption: this compound's effect on cell cycle progression.

Anti-Inflammatory and Anti-Fibrotic Pathways

This compound has demonstrated anti-inflammatory and anti-fibrotic properties by inhibiting key signaling pathways such as the NF-κB and TGF-β/Smad pathways.[2][15][17] By suppressing the activation of these pathways, this compound can reduce the expression of pro-inflammatory cytokines and fibrotic markers.[17]

Caption: this compound's inhibitory effects on inflammatory and fibrotic pathways.

Detailed Experimental Protocols

To ensure the reproducibility of key findings, this section provides detailed methodologies for commonly employed in vitro assays used to assess the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the effect of this compound on prostate cancer cell lines.[18][19]

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, LNCaP) in 96-well plates at a density of 1 x 10⁴ cells/mL in 100 µL of complete culture medium.[18]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.[18]

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by DAPI Staining and TUNEL Assay

This protocol is based on methodologies used to visualize apoptotic nuclear changes and DNA fragmentation.[2][20]

Caption: Workflow for DAPI and TUNEL staining.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[9]

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.[9]

-

TUNEL Assay: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.[21]

-

DAPI Staining: After the TUNEL reaction, wash the cells and incubate with DAPI solution (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

-

Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei (DAPI) and will be TUNEL-positive.

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the steps for detecting the expression levels of Bax, Bcl-2, and caspase-3.[5][10][22]

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.[22]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and caspase-3 overnight at 4°C. (Specific antibody dilutions should be optimized as per the manufacturer's instructions).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control.[10]

Antioxidant Activity Assessment (DPPH and FRAP Assays)

These protocols are based on common methods to evaluate the antioxidant capacity of a substance.[7][8][13]

DPPH Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[7]

-

Prepare various concentrations of this compound in a suitable solvent.

-

Add 2 mL of the this compound solution to 3 mL of the DPPH solution.[7]

-

Incubate the mixture in the dark for 30 minutes.[7]

-

Measure the absorbance at 517 nm.[7]

-

Calculate the percentage of radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

Conclusion

This compound and its derivative laetrile possess distinct chemical structures that, upon metabolic activation, release hydrogen cyanide, a potent cytotoxic agent. In vitro research has elucidated several molecular mechanisms through which this compound may exert anticancer, anti-inflammatory, and antioxidant effects, primarily through the modulation of key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. However, the clinical efficacy of these compounds remains unproven, and the risk of cyanide toxicity is a significant concern. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers to rigorously investigate the therapeutic potential and safety profile of these controversial molecules, paving the way for a more definitive understanding of their role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis through regulation of Bax and Bcl-2 expressions in human DU145 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.unpad.ac.id [journals.unpad.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. This compound: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound Exerts Antitumor Activity in Taxane-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TUNEL Assay and DAPI Staining Revealed Few Alterations of Cellular Morphology in Naturally and Artificially Aged Seeds of Cultivated Flax - PMC [pmc.ncbi.nlm.nih.gov]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Postulated Mechanism of Action of Amygdalin on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the postulated mechanisms of action of amygdalin on cancer cells based on available scientific literature. This compound, also known as Laetrile or Vitamin B17, is a controversial compound. Its efficacy as a cancer treatment has not been substantiated by robust clinical evidence, and it carries a significant risk of cyanide poisoning. This guide is for informational purposes only and should not be interpreted as an endorsement of this compound for cancer therapy.

Introduction

This compound is a cyanogenic glycoside found in the seeds of various fruits, such as apricots and bitter almonds. For decades, it has been promoted as an alternative cancer treatment, often under the names Laetrile or Vitamin B17. The proposed anticancer effects of this compound are attributed to several distinct, though not mutually exclusive, mechanisms. This technical guide aims to provide a comprehensive overview of these postulated mechanisms, detailing the experimental protocols used to investigate them, presenting available quantitative data, and illustrating the key signaling pathways involved.

Selective Toxicity via Cyanide Release

The most prominent and controversial theory behind this compound's purported anticancer activity is its selective release of cytotoxic hydrogen cyanide (HCN) within cancer cells.

Postulated Mechanism: This theory posits that cancer cells have a higher concentration of the enzyme β-glucosidase compared to normal cells.[1] This enzyme hydrolyzes this compound into prunasin and mandelonitrile, with the latter further degrading into benzaldehyde and hydrogen cyanide.[1] It is hypothesized that the released cyanide induces cytotoxicity specifically in cancer cells. Conversely, normal cells are thought to be protected by a higher concentration of the enzyme rhodanese, which detoxifies cyanide by converting it into the less toxic thiocyanate.[1]

Experimental Protocols:

-

β-Glucosidase Activity Assay:

-

Principle: To quantify the activity of β-glucosidase in cell lysates using a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

-

Procedure:

-

Prepare cell lysates from both cancer and normal cell lines.

-

Incubate a known amount of protein from each lysate with a saturating concentration of pNPG in an appropriate buffer (e.g., pH 5.0 citrate buffer) at 37°C.

-

Stop the reaction at various time points by adding a high pH solution (e.g., sodium carbonate).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the enzyme activity in units (e.g., µmol of p-nitrophenol released per minute per mg of protein).

-

-

-

Rhodanese Activity Assay:

-

Principle: To measure the rate of thiocyanate (SCN⁻) formation from the reaction of cyanide (CN⁻) and a sulfur donor (e.g., thiosulfate), catalyzed by rhodanese in cell lysates. The resulting thiocyanate is then reacted with a ferric salt to produce a colored complex that can be quantified.

-

Procedure:

-

Prepare cell lysates from both cancer and normal cell lines.

-

Incubate the lysates with potassium cyanide and sodium thiosulfate in a suitable buffer (e.g., pH 8.6 phosphate buffer) at 25°C.

-

Terminate the reaction with formaldehyde.

-

Add a ferric nitrate solution to develop the color.

-

Measure the absorbance at 460 nm.

-

Calculate rhodanese activity based on a standard curve of thiocyanate.

-

-

-

Quantification of Cyanide Release in Cell Culture:

-

Principle: To measure the amount of cyanide released into the cell culture medium or within cells following treatment with this compound. This can be achieved using various methods, including colorimetric assays or ion-selective electrodes.

-

Procedure (Colorimetric):

-

Culture cancer cells and treat with various concentrations of this compound.

-

Collect the cell culture medium and/or cell lysates at different time points.

-

Use a commercially available cyanide assay kit, which typically involves the reaction of cyanide with a specific reagent to produce a fluorescent or colored product.

-

Measure the signal using a fluorometer or spectrophotometer.

-

Determine the cyanide concentration by comparing the signal to a standard curve.

-

-

Quantitative Data:

While the theory of selective cyanide release is widely cited, there is a lack of robust and consistent quantitative data in the peer-reviewed literature directly comparing β-glucosidase and rhodanese activity in a wide range of human cancer and normal cells.

Signaling Pathway/Logical Relationship Diagram:

Caption: Postulated mechanism of selective cyanide release from this compound.

Induction of Apoptosis

A significant body of in vitro research suggests that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.

Postulated Mechanism: this compound is reported to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death. Some studies also implicate the activation of the p38 MAPK signaling pathway in this process.

Experimental Protocols:

-

Cell Viability Assay (MTT Assay):

-

Principle: To assess the cytotoxic effect of this compound on cancer cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining:

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Principle: To detect and quantify the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.

-

Procedure:

-

Treat cells with this compound and prepare total protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

-

-

Caspase-3 Activity Assay:

-

Principle: To measure the activity of the executioner caspase-3 in cell lysates using a colorimetric or fluorometric substrate (e.g., DEVD-pNA).

-

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

Incubate the lysates with the caspase-3 substrate.

-

Measure the absorbance or fluorescence of the cleaved product.

-

Quantify caspase-3 activity relative to the control.

-

-

Quantitative Data:

| Cell Line | Assay | This compound Concentration | Result | Reference |

| HeLa (Cervical Cancer) | MTT | 20 mg/mL (24h) | ~51% reduction in cell viability | [2] |

| Annexin V/PI | 20 mg/mL (24h) | 33.7 ± 2.6% apoptotic cells | [2] | |

| Western Blot | 20 mg/mL (24h) | Increased Bax/Bcl-2 ratio | [2] | |

| Caspase-3 Activity | 20 mg/mL (24h) | Significant increase | [2] | |

| DU145 & LNCaP (Prostate Cancer) | MTT | 10 mg/mL (24h) | ~54% (DU145) & ~51% (LNCaP) reduction in viability | [3] |

| Western Blot | 10 mg/mL (24h) | Increased Bax, Decreased Bcl-2 | [3] | |

| Caspase-3 Activity | 10 mg/mL (24h) | Significant increase | [3] | |

| Hs578T (Breast Cancer) | MTT | IC50 = 52.9 mg/mL (24h) | Dose-dependent decrease in viability | [4] |

| Western Blot | 40 mg/mL (24h) | Increased Bax, Decreased Bcl-2, PARP cleavage | [4] |

Signaling Pathway Diagram:

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In vitro studies have indicated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.

Postulated Mechanism: this compound has been shown to arrest cancer cells in the G0/G1 or G2/M phases of the cell cycle. This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., Cdk2) and cyclins (e.g., Cyclin A).

Experimental Protocols:

-

Cell Cycle Analysis by Flow Cytometry:

-

Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Procedure:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells, fix them in cold ethanol to permeabilize the membranes.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

-

-

-

Western Blot for Cell Cycle Proteins:

-

Principle: To measure the expression levels of proteins that regulate cell cycle progression, such as Cdk2 and Cyclin A.

-

Procedure: The protocol is similar to that described for apoptosis-related proteins, but using primary antibodies specific for Cdk2, Cyclin A, and other relevant cell cycle regulators.

-

Quantitative Data:

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| UMUC-3 (Bladder Cancer) | Control (2 weeks) | 60.5 | 23.3 | 16.2 | [5] |

| This compound (10 mg/mL, 2 weeks) | 71.9 | 15.6 | 12.5 | [5] | |

| RT112 (Bladder Cancer) | Control (2 weeks) | 59.9 | 21.1 | 19.0 | [5] |

| This compound (10 mg/mL, 2 weeks) | 71.4 | 16.1 | 12.5 | [5] | |

| TCCSUP (Bladder Cancer) | Control (2 weeks) | 68.2 | 14.5 | 17.3 | [5] |

| This compound (10 mg/mL, 2 weeks) | 75.3 | 12.9 | 11.8 | [5] |

Logical Relationship Diagram:

Caption: this compound-induced cell cycle arrest.

Inhibition of Adhesion and Invasion

Emerging evidence suggests that this compound may interfere with the metastatic potential of cancer cells by inhibiting their adhesion and invasion.

Postulated Mechanism: this compound has been reported to modulate the expression and activity of integrins, which are cell surface receptors that mediate cell-extracellular matrix and cell-cell interactions. By altering integrin signaling, this compound may disrupt the ability of cancer cells to adhere to substrates and invade surrounding tissues.

Experimental Protocols:

-

Cell Adhesion Assay:

-

Principle: To quantify the ability of cancer cells to adhere to an extracellular matrix component (e.g., collagen, fibronectin) or a layer of endothelial cells.

-

Procedure:

-

Coat the wells of a 96-well plate with an extracellular matrix protein or grow a monolayer of endothelial cells.

-

Treat cancer cells with this compound.

-

Seed the treated cancer cells into the coated wells and allow them to adhere for a specific time.

-

Wash away the non-adherent cells.

-

Quantify the number of adherent cells, for example, by staining with crystal violet and measuring the absorbance.

-

-

Quantitative Data:

| Cell Line | Treatment | Adhesion to Collagen (% of Control) | Reference |

| UMUC-3 (Bladder Cancer) | This compound (10 mg/mL, 24h) | ~70% | [6] |

| TCCSUP (Bladder Cancer) | This compound (10 mg/mL, 24h) | ~60% | [6] |

| RT112 (Bladder Cancer) | This compound (10 mg/mL, 24h) | ~65% | [6] |

Conclusion and Critical Perspective

The in vitro evidence suggests that this compound may exert anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell adhesion. However, it is crucial to emphasize that these findings are largely confined to laboratory settings.

Clinical trials on this compound (Laetrile) have not demonstrated any significant anticancer benefits in human patients.[2] A phase II clinical trial conducted by the National Cancer Institute found that in about half of the patients, the cancer had progressed by the end of the treatment.[2] Furthermore, the risk of cyanide toxicity, especially with oral administration, is a serious and potentially fatal side effect. The theory of selective toxicity remains largely unproven in a clinical context.

For drug development professionals, while the cellular pathways affected by this compound (such as the Bax/Bcl-2 axis and cell cycle regulation) are valid targets for cancer therapy, this compound itself is not a viable candidate due to its unfavorable risk-benefit profile. The information presented in this guide should be viewed as a summary of the existing preclinical research, which stands in stark contrast to the lack of clinical efficacy and significant safety concerns. Future research in this area should focus on developing non-toxic compounds that can selectively target these pathways with greater potency and safety.

References

- 1. This compound as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laetrile/Amygdalin - NCI [cancer.gov]

- 3. In Vitro and In Vivo Evaluation of the Effectiveness and Safety of this compound as a Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Amygdalin's Role as a Cyanogenic Glycoside in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogenic glycosides are a class of specialized plant metabolites that play a crucial role in chemical defense against herbivores. Amygdalin, prominently found in the seeds of many Prunus species, is a well-studied cyanogenic diglucoside. Upon tissue disruption, this compound is enzymatically hydrolyzed to release toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. This process, known as cyanogenesis, serves as an effective deterrent against a wide range of herbivores. This technical guide provides an in-depth overview of the biosynthesis of this compound, the mechanism of cyanogenesis, its regulation by signaling pathways, and its role in plant defense. Detailed experimental protocols for the quantification of this compound and hydrogen cyanide, along with key enzymatic assays, are also presented.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from herbivores and pathogens. Among these defenses, the production of toxic compounds upon tissue damage is a widespread and effective strategy. Cyanogenic glycosides are a prominent class of such compounds, present in over 2,500 plant species.[1] this compound (D-mandelonitrile-β-D-gentiobioside) is a classic example of a cyanogenic glycoside, most notably found in the kernels of almonds, apricots, peaches, and other members of the Rosaceae family.[1]

The defense mechanism relies on the spatial separation of the cyanogenic glycoside from its hydrolyzing enzymes within the intact plant tissue. When an herbivore chews the plant material, this compartmentalization is disrupted, bringing this compound into contact with specific β-glucosidases and a hydroxynitrile lyase. This initiates a rapid cascade of reactions culminating in the release of hydrogen cyanide, a potent respiratory inhibitor. This guide delves into the molecular intricacies of this defense mechanism, providing a comprehensive resource for researchers in plant biology, chemical ecology, and drug development.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases.

Biosynthetic Pathway

The biosynthesis of this compound proceeds through the following key steps:

-

L-Phenylalanine to Mandelonitrile: L-phenylalanine is converted to mandelonitrile through a series of reactions catalyzed by two key cytochrome P450 enzymes: PdCYP79D16 and PdCYP71AN24.[2]

-

Mandelonitrile to Prunasin: Mandelonitrile is then glycosylated by a UDP-glucosyltransferase (UGT), PdUGT94AF3, to form the monoglucoside prunasin.

-

Prunasin to this compound: Finally, a second glucose molecule is added to prunasin by two other UDP-glucosyltransferases, PdUGT94AF1 and PdUGT94AF2, to yield this compound.

This pathway is tightly regulated, with the expression of the initial cytochrome P450 genes being a key determinant of this compound accumulation. For instance, the lack of expression of PdCYP79D16 and PdCYP71AN24 is the basis for the non-bitter (sweet) almond phenotype.

Figure 1: Biosynthetic pathway of this compound from L-phenylalanine.

Cyanogenesis: The Release of Hydrogen Cyanide

The defensive potential of this compound is realized through a two-step enzymatic hydrolysis process known as cyanogenesis, which is triggered by tissue damage:

-

This compound to Prunasin: this compound is first hydrolyzed by this compound β-glucosidase (amygdalase) to release one molecule of glucose and prunasin.[3]

-

Prunasin to Mandelonitrile: Prunasin is then acted upon by prunasin β-glucosidase to yield another molecule of glucose and mandelonitrile.

-

Mandelonitrile to Hydrogen Cyanide and Benzaldehyde: Finally, mandelonitrile is cleaved by hydroxynitrile lyase into benzaldehyde and hydrogen cyanide.[4]

This rapid release of volatile HCN at the site of herbivore attack acts as a powerful feeding deterrent.

Figure 2: Enzymatic hydrolysis of this compound (Cyanogenesis).

Quantitative Data on this compound and its Defensive Potential

The concentration of this compound and the resulting potential to release HCN varies significantly among plant species and even between different tissues of the same plant.

This compound Content in Plant Tissues

The following table summarizes the this compound content in the seeds of various Prunus species.

| Plant Species | Common Name | This compound Content ( g/100g ) | Reference |

| Prunus tangutica | Tangut Almond | 5.45 - 9.73 | [5][6] |

| Prunus sp. | Wild Almond | 3.14 - 6.80 | [5][6] |

| Prunus pedunculata | Longstalk Almond | 3.00 - 4.22 | [5][6] |

| Prunus triloba | Flowering Almond | 1.41 - 2.65 | [5] |

| Prunus mongolica | Mongolic Almond | 1.55 - 3.22 | [5] |

| Prunus dulcis | Common Almond | Almost undetectable | [5][6] |

| Prunus armeniaca | Apricot | 1.4 | [1] |

| Prunus persica | Peach | 0.68 | [1] |

| Prunus serotina | Black Cherry | 0.27 | [1] |

| Prunus cerasus | Red Cherry | 0.39 | [1] |

| Prunus domestica | Plum | 0.4 - 1.75 | [1] |

| Malus pumila | Apple | 0.3 | [1] |

Toxicity of Hydrogen Cyanide

Hydrogen cyanide is a potent toxin to a wide range of organisms due to its ability to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. The lethal dose 50 (LD50) is a common measure of acute toxicity.

| Organism | Route of Administration | LD50 (mg/kg) | Reference |

| Human (estimated) | Oral | 0.5 - 3.5 | [7] |

| Rat | Oral | 3 - 4 | [7] |

| Rabbit | Oral | 2 - 3 | [7] |

| Rabbit | Dermal | 7 - 10 | [7] |

| Oribatid mite (estimated) | Oral | 5 | [8] |

Regulation of this compound Biosynthesis

The production of this compound is a regulated process, influenced by both developmental cues and environmental stimuli, such as herbivory. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key players in orchestrating these defense responses.

Herbivore attack or tissue damage triggers the synthesis of jasmonic acid, which in turn activates the expression of transcription factors that upregulate the genes involved in this compound biosynthesis, including the cytochrome P450s. Salicylic acid, another important defense hormone, has also been shown to be linked to the cyanogenic glucoside pathway, suggesting a complex cross-talk between these signaling pathways in modulating plant defenses.[9][10]

Figure 3: Simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

Accurate quantification of this compound and its breakdown products is essential for studying plant defense mechanisms. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Liquid nitrogen

-

Methanol

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.1% Citric acid solution

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle.

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., 10 mL of methanol or a methanol/water mixture). Reflux extraction with water containing 0.1% citric acid has been shown to be effective.[11]

-

Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 1 mL).

-

-

HPLC Analysis:

-

Filter the re-dissolved extract through a 0.45 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Use a C18 column with a mobile phase gradient of water and acetonitrile. A typical gradient might start with 15% acetonitrile and increase to 85% over 30 minutes.

-

Detect this compound by UV absorbance at 214 nm.[2]

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.

-

Figure 4: Experimental workflow for this compound extraction and HPLC quantification.

Quantification of Hydrogen Cyanide Release

This protocol describes a colorimetric method for quantifying the amount of HCN released from plant tissue.

Materials:

-

Plant tissue

-

Phosphate buffer (pH 6.0)

-

Toluene

-

Sodium picrate paper (prepared by soaking filter paper in a solution of 5 g sodium carbonate and 0.5 g picric acid in 100 mL water, then air-drying)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue in a phosphate buffer (pH 6.0).

-

HCN Release and Trapping:

-

Place the homogenate in a sealed vial.

-

Add a few drops of toluene to disrupt cell membranes and enhance enzyme activity.

-

Suspend a strip of sodium picrate paper in the headspace of the vial, ensuring it does not touch the homogenate.

-

Incubate the vial at a controlled temperature (e.g., 37°C) for a specific time (e.g., 24 hours). The picrate paper will change color from yellow to reddish-brown in the presence of HCN.

-

-

Quantification:

-

After incubation, remove the picrate paper and elute the color by placing it in a known volume of distilled water (e.g., 10 mL).

-

Measure the absorbance of the solution at 520 nm using a spectrophotometer.

-

Calculate the amount of HCN released by comparing the absorbance to a standard curve prepared using known concentrations of potassium cyanide (KCN).

-

Conclusion

This compound and the resulting cyanogenesis represent a highly effective and elegantly regulated chemical defense mechanism in plants. The spatial separation of the substrate and enzymes, coupled with the rapid release of the potent toxin hydrogen cyanide upon tissue damage, provides a formidable deterrent to herbivores. A thorough understanding of the biosynthesis, regulation, and mechanism of action of this compound is crucial for researchers in plant science and chemical ecology. Furthermore, the enzymatic pathways involved in cyanogenesis offer potential targets for agricultural applications aimed at enhancing crop protection. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists seeking to investigate this fascinating aspect of plant biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound beta-glucosidase - Wikipedia [en.wikipedia.org]

- 4. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Variation in this compound Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China [frontiersin.org]

- 6. Variation in this compound Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. Storage and release of hydrogen cyanide in a chelicerate (Oribatula tibialis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Isolation and Quantitation of this compound in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with Solid-Phase Extraction | CoLab [colab.ws]

Unveiling the Molecular Crossroads: A Technical Guide to Amygdalin's Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has long been a subject of scientific scrutiny for its potential therapeutic properties, particularly in the context of cancer. While its use remains controversial, a growing body of preclinical research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound within critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.

This guide summarizes key quantitative data, details common experimental methodologies used to investigate this compound's mechanisms of action, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding of its molecular interactions.

Data Presentation: Quantitative Insights into this compound's Biological Activity

The following tables summarize the available quantitative data on this compound's inhibitory concentrations (IC50) across various cancer cell lines and its binding affinities for specific molecular targets. This information is crucial for comparing its efficacy and potential for target engagement in different cellular contexts.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation(s) |